molecular formula C10H12FNO4S2 B5032011 n-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide

n-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide

Cat. No.: B5032011
M. Wt: 293.3 g/mol
InChI Key: XMAKFKYBMVQGOY-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and a fluorobenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Safety and Hazards

As with any chemical compound, handling “N-(1,1-dioxidotetrahydro-3-thienyl)-4-fluorobenzenesulfonamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in a 1,1-dioxidotetrahydrothiophene structure.

    Introduction of the Fluorobenzenesulfonamide Moiety: The final step involves the reaction of the oxidized tetrahydrothiophene with 4-fluorobenzenesulfonyl chloride under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfone group.

    Reduction: Reduction reactions can potentially convert the sulfone back to a sulfide.

    Substitution: The fluorobenzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or further oxidized sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the tetrahydrothiophene sulfone structure but differ in the attached functional groups.

    N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide: Similar in structure but with different substituents on the benzene ring.

Uniqueness

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzene moiety, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds and highlights its potential for specific applications in research and industry.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S2/c11-8-1-3-10(4-2-8)18(15,16)12-9-5-6-17(13,14)7-9/h1-4,9,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAKFKYBMVQGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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